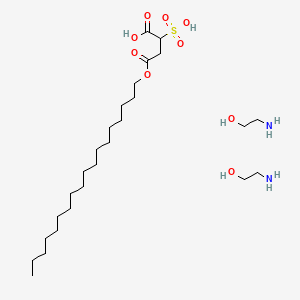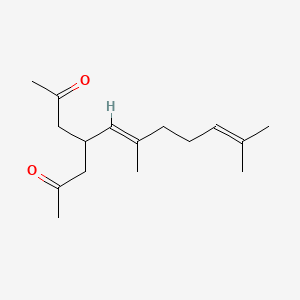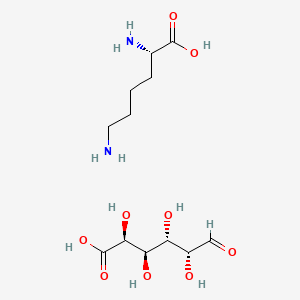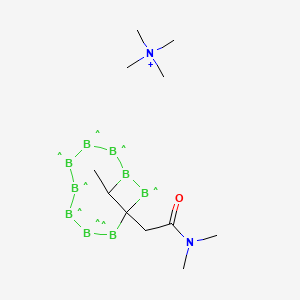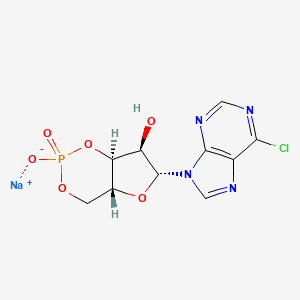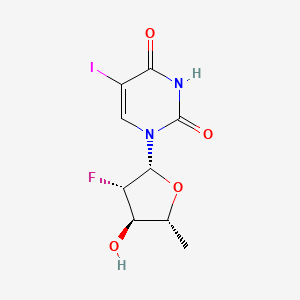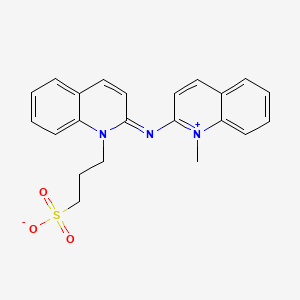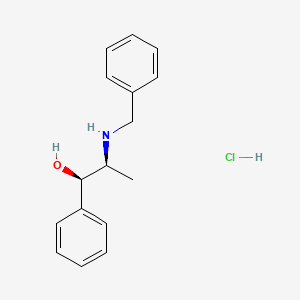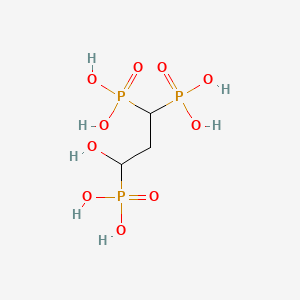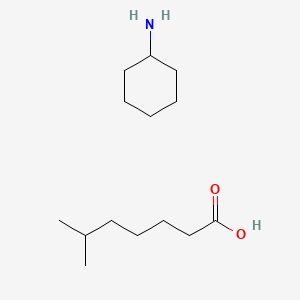
Einecs 298-622-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and chromatography, to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide results in the formation of a methoxy derivative.
Applications De Recherche Scientifique
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate
- 2-((2-Cyanoethyl)anilino)ethyl propyl carbonate
- 2-((2-Cyanoethyl)anilino)ethyl butyl carbonate
Uniqueness
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93820-43-0 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
cyclohexanamine;6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2.C6H13N/c1-7(2)5-3-4-6-8(9)10;7-6-4-2-1-3-5-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5,7H2 |
Clé InChI |
JPXIRBIAASOZOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



